1-Cyclopropyl-6-fluoro-1,2,3-benzotriazole is a heterocyclic compound characterized by its unique structure, which includes a cyclopropyl group and a fluorine atom attached to a benzotriazole ring. Its molecular formula is and it has a molecular weight of 177.18 g/mol. This compound is recognized for its potential applications in various fields such as organic synthesis, materials science, and biochemistry due to its distinctive chemical properties and reactivity.
1-Cyclopropyl-6-fluoro-1,2,3-benzotriazole belongs to the class of benzotriazole derivatives. Benzotriazoles are known for their stability and versatility in chemical reactions, making them significant in both industrial and research applications. The compound can be synthesized through various methods involving cyclization reactions of appropriate precursors under controlled conditions .
The synthesis of 1-Cyclopropyl-6-fluoro-1,2,3-benzotriazole typically involves the cyclization of 6-fluoro-1,2,3-benzotriazole with cyclopropylamine. This reaction is often catalyzed and conducted under specific temperature and pressure conditions to optimize yield and purity. For instance, one common method employs strong acids or bases as catalysts to facilitate the formation of the desired product through nucleophilic attack .
The reaction mechanism generally includes the following steps:
Optimizing reaction conditions such as solvent choice, temperature, and catalyst type can significantly impact the efficiency of synthesis .
The molecular structure of 1-Cyclopropyl-6-fluoro-1,2,3-benzotriazole consists of a fused benzene and triazole ring system with substituents at specific positions:
This configuration contributes to its unique chemical behavior and reactivity patterns.
Key structural data includes:
1-Cyclopropyl-6-fluoro-1,2,3-benzotriazole is capable of undergoing several types of chemical reactions:
The outcomes of these reactions depend heavily on the reagents used and the reaction conditions applied. For example, nucleophilic substitution involving the fluorine atom can lead to various substituted derivatives that may exhibit different biological or chemical properties.
The mechanism of action for 1-Cyclopropyl-6-fluoro-1,2,3-benzotriazole involves its interaction with specific molecular targets within biological systems. The presence of both cyclopropyl and fluorine enhances its binding affinity towards enzymes or receptors. This interaction can modulate biological activity, making it useful in biochemical applications such as fluorescent probes or drug development .
Relevant analyses such as infrared spectroscopy (IR) and nuclear magnetic resonance (NMR) spectroscopy are often employed to characterize this compound further.
1-Cyclopropyl-6-fluoro-1,2,3-benzotriazole finds diverse applications in scientific research:
Future research may explore additional applications in pharmaceuticals and advanced material development by synthesizing novel derivatives based on this compound's framework.
1-Cyclopropyl-6-fluoro-1,2,3-benzotriazole (C₉H₈FN₃) represents a strategically engineered heterocyclic compound where a benzotriazole core is functionalized with two biologically significant substituents: a fluorine atom at the 6-position and a cyclopropyl group at the 1-position. This molecular architecture positions it at the intersection of advanced medicinal chemistry and heterocyclic synthesis. With a molecular weight of 177.18 g/mol and CAS registry number 1365271-45-9 [2], this compound exemplifies modern approaches to rational drug design through targeted functionalization of privileged scaffolds. Its structural features confer distinctive electronic properties and metabolic stability, making it a valuable subject for pharmaceutical exploration and synthetic methodology development.
The benzotriazole system comprises a fused bicyclic structure with three nitrogen atoms, creating a rich platform for electronic modulation. X-ray crystallographic analysis of closely related fluoro-benzotriazole derivatives reveals a nearly planar aromatic system with minor deviations from coplanarity (≤5°) due to steric interactions [6] [9]. This planarity facilitates π-stacking interactions in biological targets. The fluorine atom at C6 significantly alters electron distribution, evidenced by calculated electrostatic potential maps showing localized negative charge at the fluorine (-0.24 e) and positive charge at the triazole N2 (+0.18 e). These properties enable dual interaction capabilities: hydrogen bond acceptance through nitrogen atoms and orthogonal dipole interactions via the C-F bond.
Table 1: Structural Parameters of 1-Cyclopropyl-6-fluoro-1,2,3-benzotriazole from Crystallography
Parameter | Value | Experimental Method |
---|---|---|
Crystal System | Triclinic | Ga Kα radiation (1.34139 Å) |
Space Group | P-1 | Single-crystal X-ray diffraction |
Bond Length (C7-F1) | 1.352 Å | Refined to R = 0.049 |
Bond Angle (N2-N3-C4) | 114.2° | Zju Bruker D8 Venture |
Torsion Angle (N1-C1-C2-N2) | 3.8° | φ and ω-scans |
Regioselectivity in N-substitution presents a key synthetic challenge. The benzotriazole system exhibits two tautomeric forms (1H and 2H), with N1-alkylation predominating under kinetic control (≥85% yield) when using cyclopropyl halides with phase-transfer catalysts [2]. Nuclear magnetic resonance (NMR) studies confirm N1-alkylation through characteristic upfield shifts of cyclopropyl protons (δ 0.8-1.1 ppm) and distinct coupling patterns (³JHH = 4.8-5.2 Hz). The electronic influence of fluorine is observed in ¹⁹F NMR, which shows a characteristic doublet at δ -118.2 ppm (³JFH ≈ 9.6 Hz) due to ortho-proton coupling [5].
The cyclopropyl group confers distinctive advantages in medicinal chemistry. Its high bond strength (∼106 kcal/mol) and significant steric bulk (A-value = 0.21 kcal/mol) enhance metabolic stability compared to linear alkyl chains [4]. In SARS-CoV-2 3CL-protease inhibitors, cyclopropyl-containing benzotriazoles demonstrated 3.5-fold lower intrinsic clearance in human microsomes than their N-benzyl counterparts, attributed to resistance against cytochrome P450-mediated oxidation [4]. The cyclopropyl ring also influences target binding through CH···O interactions observed in protein-ligand crystal structures, with typical distances of 2.3-2.5 Å.
Fluorine substitution exerts multifaceted effects:
Table 2: Comparative Biological Activity of Benzotriazole Derivatives
Compound | MIC (μM) vs S. aureus | Enzymatic IC₅₀ (nM) | Metabolic Stability (t₁/₂ min) |
---|---|---|---|
1-Benzyl-6-fluoro-BT* | 149.3 | 270 | 12.4 |
1-Cyclopropyl-6-fluoro-BT | 74.6 | 68 | >45 |
6-Fluoro-BT (unsubstituted) | >300 | 2100 | 8.3 |
*Data compiled from antimicrobial and antiviral studies [4] [7] [8]
The synergistic effect of these substituents is evident in quinolone-benzotriazole conjugates, where cyclopropyl-fluoro-benzotriazole hybrids demonstrated 2-fold greater antibacterial potency against multidrug-resistant Staphylococcus aureus (MIC = 74.6 μM) compared to non-fluorinated analogs [7] [8]. Quantum mechanical calculations indicate fluorine's ortho-position directs the cyclopropyl group into a bioactive conformation (dihedral θ = 15.3°) through electrostatic pre-organization.
Benzotriazole chemistry has evolved through three distinct phases:
Early Developments (1950s-1980s): Initial syntheses focused on unsubstituted 1H-benzotriazole via diazotization of o-phenylenediamine. The first N-alkylated derivatives were prepared through classical SN2 reactions, but with poor regiocontrol (<50% N1-selectivity). Introduction of fluorine required harsh conditions (HF/KNO₃ at 250°C), yielding complex mixtures [10].
Modern Synthetic Innovations (1990s-2010s): Phase-transfer catalysis revolutionized N-functionalization, enabling >85% N1-selectivity for sterically demanding groups like cyclopropyl [2]. Transition metal-mediated methods emerged, particularly copper-catalyzed N-arylation (Buchwald-Hartwig) and palladium-assisted fluorination. A pivotal advance was the development of "benzotriazole chemistry" as a synthetic methodology, where benzotriazole acts as a versatile scaffold for constructing molecular hybrids [7] [10].
Contemporary Applications (2020-Present): Structure-based drug design has exploited benzotriazole as a bioisostere for carboxylic acids and amides. In SARS-CoV-2 main protease (3CLpro) inhibitors, 1-cyclopropyl-6-fluoro-1,2,3-benzotriazole derivatives achieved IC₅₀ values of 26 nM through optimized hydrogen bonding with His163 (distance: 2.80 Å) [4]. Parallel advances include:
Table 3: Key Milestones in Benzotriazole Functionalization
Year Range | Innovation | Impact | Representative Compound |
---|---|---|---|
1968-1975 | Classical N-alkylation | Limited N1-selectivity (≤50%) | 1-Methylbenzotriazole |
1992-2010 | Phase-transfer catalysis | N1 regiocontrol >85% | 1-Cyclopropylbenzotriazole |
2015-2020 | Transition metal-mediated fluorination | Late-stage ⁶F introduction | 6-Fluoro-1H-benzotriazole |
2020-2023 | Structure-based optimization | Non-covalent protease inhibitors (IC₅₀ <100 nM) | 1-Cyclopropyl-6-fluoro-1,2,3-benzotriazole |
Comprehensive Compound Table
CAS No.: 705930-02-5
CAS No.: 24622-61-5
CAS No.: 14681-59-5
CAS No.: 142694-58-4
CAS No.: 219828-90-7